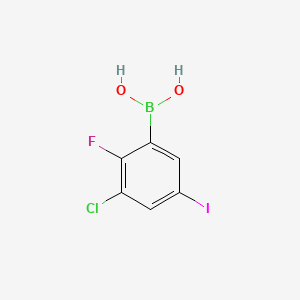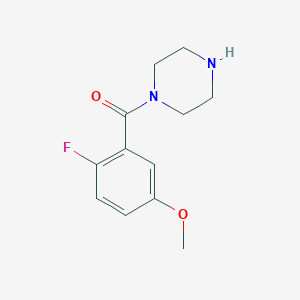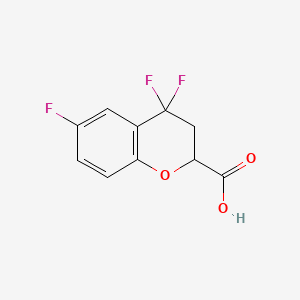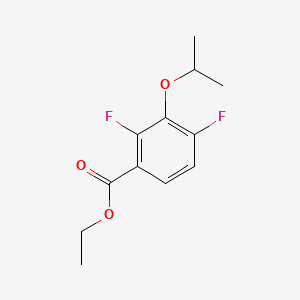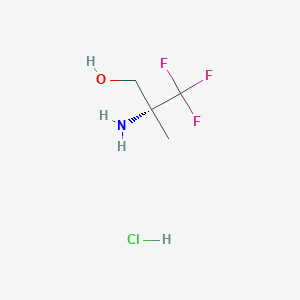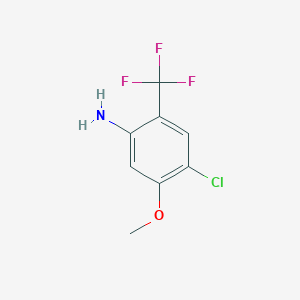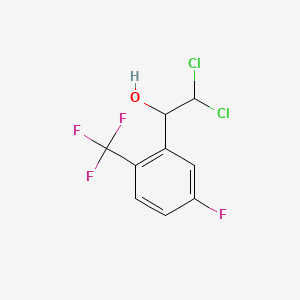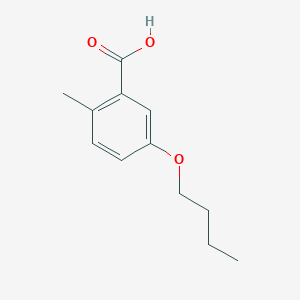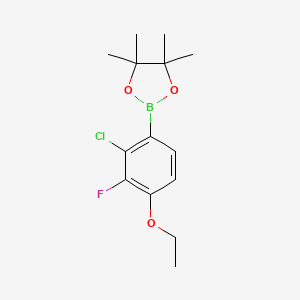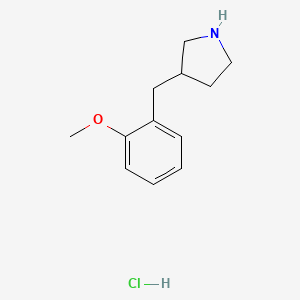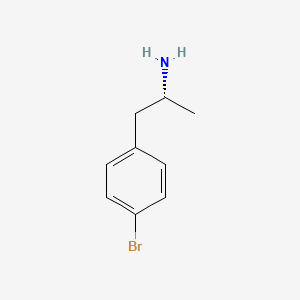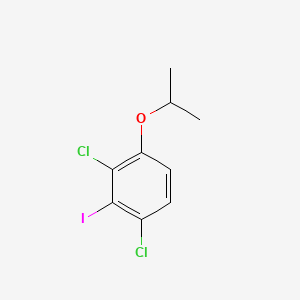
4-Aminoisothiazolidine 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoisothiazolidine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2S and a molecular weight of 172.63 g/mol . This compound is a derivative of isothiazolidine and contains both sulfur and nitrogen atoms in its structure, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-Aminoisothiazolidine 1,1-dioxide hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of 4-Isothiazolidinamine, 1,1-dioxide, which is closely related, involves the use of raw materials and specific reaction conditions . Industrial production methods often focus on optimizing yield, purity, and cost-effectiveness, ensuring that the process is suitable for large-scale manufacturing .
Chemical Reactions Analysis
4-Aminoisothiazolidine 1,1-dioxide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could yield amines or other reduced forms .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesFor instance, derivatives of thiazolidine, to which this compound is related, have shown various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In industry, it can be used in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-Aminoisothiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure allows it to participate in various biochemical reactions. These interactions can lead to the modulation of enzyme activity, disruption of microbial cell walls, or inhibition of specific signaling pathways .
Comparison with Similar Compounds
4-Aminoisothiazolidine 1,1-dioxide hydrochloride can be compared with other similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide and other thiazolidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 1,2,4-benzothiadiazine-1,1-dioxide has been studied for its antimicrobial and anticancer properties, highlighting the diverse applications of these sulfur-containing heterocycles .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can lead to the development of new and innovative solutions in medicine, chemistry, and industry.
Properties
Molecular Formula |
C3H9ClN2O2S |
|---|---|
Molecular Weight |
172.64 g/mol |
IUPAC Name |
1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride |
InChI |
InChI=1S/C3H8N2O2S.ClH/c4-3-1-5-8(6,7)2-3;/h3,5H,1-2,4H2;1H |
InChI Key |
CCFKGLIKKVFRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS(=O)(=O)N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


